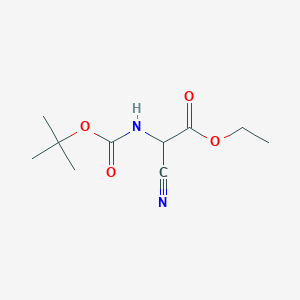
N-Bocamino-cyano-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Bocamino-cyano-acetic acid ethyl ester is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (BOC) protected amino group, and a cyano group attached to the same carbon atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
Ethyl cyanoacetate+BOC-Cl→Ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to improved yields and reduced reaction times. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
N-Bocamino-cyano-acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Deprotection: The tert-butoxycarbonyl (BOC) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common nucleophiles include amines and alcohols.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly used reagents.
Major Products
Hydrolysis: Ethyl 2-amino-2-cyanoacetate.
Substitution: Various substituted cyanoacetates depending on the nucleophile used.
Deprotection: 2-amino-2-cyanoacetate.
科学的研究の応用
N-Bocamino-cyano-acetic acid ethyl ester is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide mimetics and other biologically active compounds.
Medicine: Serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate is primarily related to its role as a synthetic intermediate. The compound’s reactivity is influenced by the presence of the cyano, ester, and BOC-protected amino groups. These functional groups allow it to participate in a variety of chemical reactions, facilitating the formation of more complex molecules. The BOC group, in particular, serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthesis.
類似化合物との比較
N-Bocamino-cyano-acetic acid ethyl ester can be compared to other cyanoacetates and BOC-protected amino acids. Some similar compounds include:
Ethyl cyanoacetate: Lacks the BOC-protected amino group, making it less versatile in certain synthetic applications.
BOC-protected amino acids: Such as BOC-glycine, which are used in peptide synthesis but do not contain the cyano group.
The uniqueness of ethyl 2-(tert-butoxycarbonylamino)-2-cyanoacetate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUZWYMGERWKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2741881.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate](/img/structure/B2741883.png)
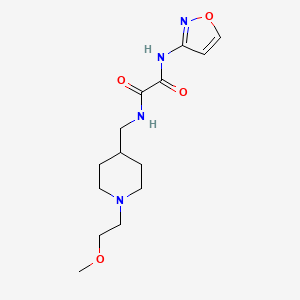
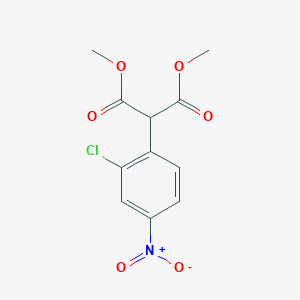
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)
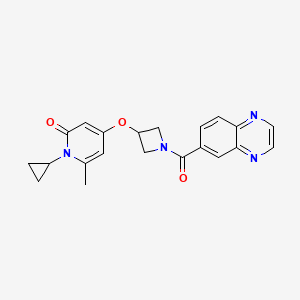
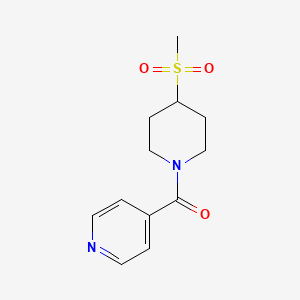
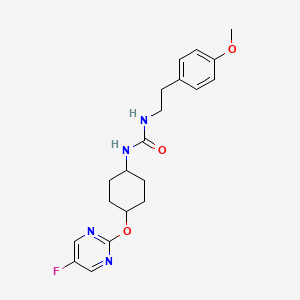
![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2741893.png)
![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2741895.png)
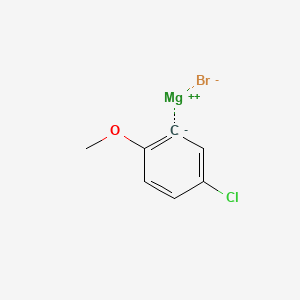
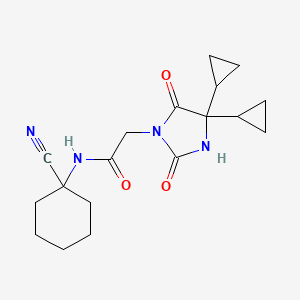
![N-[(4-methylphenyl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2741903.png)
